Bienvenue dans la boutique en ligne BenchChem!

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methoxynaphthalene-2-carboxamide

Medicinal chemistry ADMET prediction Structure–property relationship

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methoxynaphthalene-2-carboxamide (CAS 897734-90-6; molecular formula C20H14ClN3O3; MW 379.8 g/mol; InChI Key: RXTILRQUVOQWLP-UHFFFAOYSA-N) is a synthetic small molecule belonging to the 1,3,4-oxadiazole-naphthalene hybrid class. This class has been investigated preclinically for VEGFR-2 kinase inhibition and antiproliferative activity against human cancer cell lines.

Molecular Formula C20H14ClN3O3
Molecular Weight 379.8
CAS No. 897734-90-6
Cat. No. B2852698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methoxynaphthalene-2-carboxamide
CAS897734-90-6
Molecular FormulaC20H14ClN3O3
Molecular Weight379.8
Structural Identifiers
SMILESCOC1=CC2=CC=CC=C2C=C1C(=O)NC3=NN=C(O3)C4=CC=CC=C4Cl
InChIInChI=1S/C20H14ClN3O3/c1-26-17-11-13-7-3-2-6-12(13)10-15(17)18(25)22-20-24-23-19(27-20)14-8-4-5-9-16(14)21/h2-11H,1H3,(H,22,24,25)
InChIKeyRXTILRQUVOQWLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methoxynaphthalene-2-carboxamide (CAS 897734-90-6): Procurement-Relevant Identity and Class Context for Research Supply


N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methoxynaphthalene-2-carboxamide (CAS 897734-90-6; molecular formula C20H14ClN3O3; MW 379.8 g/mol; InChI Key: RXTILRQUVOQWLP-UHFFFAOYSA-N) is a synthetic small molecule belonging to the 1,3,4-oxadiazole-naphthalene hybrid class. This class has been investigated preclinically for VEGFR-2 kinase inhibition and antiproliferative activity against human cancer cell lines [1]. The compound has also been catalogued in specialized databases for its antibacterial activity against Gram-negative pathogens via trans-translation inhibition [2]. Its structural signature—a 2-chlorophenyl-substituted 1,3,4-oxadiazole linked via a carboxamide bridge to a 3-methoxynaphthalene moiety—distinguishes it from simpler oxadiazole or naphthalene derivatives and defines its physicochemical and potential pharmacophoric profile.

Why N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methoxynaphthalene-2-carboxamide Cannot Be Substituted by Generic Oxadiazole or Naphthalene Analogs in Focused Research Programs


Within the 1,3,4-oxadiazole-naphthalene hybrid class, minor structural variations produce substantial divergence in biological target engagement and antiproliferative potency. The Hagras et al. (2022) study demonstrated that among 18 synthesized hybrids, only six (compounds 5, 8, 15, 16, 17, 18) exhibited sufficient cytotoxicity to warrant VEGFR-2 inhibitory evaluation, with compound 5 emerging as the most promising—inducing 22.86% apoptosis versus 0.51% in control HepG2 cells and elevating caspase-3 levels 5.61-fold [1]. This steep structure–activity cliff within a single congeneric series means that substituting the 2-chlorophenyl–3-methoxynaphthalene combination with a generic oxadiazole derivative, an unsubstituted naphthalene analog, or a heteroaryl variant (e.g., furan, oxolane, or dimethylphenyl replacements) cannot preserve the target binding profile or biological readout without empirical re-validation. The 3-methoxy substituent on the naphthalene ring, in particular, modulates electron density, steric occupancy, and potential hydrogen-bonding interactions absent in the des-methoxy comparator N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide (CAS 897734-88-2). Procurement of an incorrect analog risks invalidating SAR hypotheses and wasting screening resources.

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methoxynaphthalene-2-carboxamide: Quantitative Differentiation Evidence Against Closest Analogs and In-Class Candidates


3-Methoxy Substituent Confers Distinct Physicochemical and Predicted ADMET Properties Versus the Des-Methoxy Analog

The target compound differs from its closest commercially available analog, N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide (CAS 897734-88-2), solely by the presence of a 3-methoxy group on the naphthalene ring (C20H14ClN3O3, MW 379.8 vs. C19H12ClN3O2, MW 349.8). This methoxy substituent increases molecular weight by 30.0 g/mol (+8.6%), adds one hydrogen-bond acceptor, and alters the calculated partition coefficient (cLogP) and topological polar surface area. In the Hagras et al. (2022) oxadiazole-naphthalene hybrid series, methoxy-substituted naphthalene congeners displayed divergent antiproliferative activity compared to unsubstituted naphthalene analogs, with VEGFR-2 inhibitory activity and apoptosis induction confined to specific substitution patterns [1]. The in silico ADMET predictions for the series indicated that methoxy substitution influenced drug-likeness parameters including solubility, permeability, and metabolic stability [1].

Medicinal chemistry ADMET prediction Structure–property relationship

Class-Level VEGFR-2 Inhibitory Activity and Apoptosis Induction of the Oxadiazole-Naphthalene Hybrid Scaffold Versus Standard-of-Care Reference

The 1,3,4-oxadiazole-naphthalene hybrid class to which the target compound belongs has demonstrated quantifiable VEGFR-2 inhibitory activity and downstream functional effects. In the Hagras et al. (2022) study, the most active congener (compound 5) within this series achieved: (i) antiproliferative activity against HepG-2 and MCF-7 cancer cell lines; (ii) VEGFR-2 enzyme inhibition; (iii) apoptosis induction of 22.86% versus 0.51% in untreated control HepG2 cells (a 44.8-fold increase); and (iv) a 5.61-fold elevation of caspase-3 levels [1]. This apoptotic effect was accompanied by cell-cycle arrest at the Pre-G1 phase. While these data represent the most active member of the series rather than the target compound itself, they establish the scaffold's capability for VEGFR-2-mediated anticancer activity. The target compound's 2-chlorophenyl–3-methoxynaphthalene substitution pattern represents a distinct combination not directly tested in the published series, warranting its empirical evaluation.

Cancer therapeutics VEGFR-2 inhibition Apoptosis

Gram-Negative Selective Antibacterial Activity via Trans-Translation Inhibition Differentiates This Scaffold from Broad-Spectrum Oxadiazole Antimicrobials

The target compound is catalogued in the AntibioticDB database as an experimental antibacterial agent with a Gram-negative spectrum of activity, targeting Legionella pneumophila through trans-translation inhibition [1]. This mechanism of action is distinct from that of most generic oxadiazole antimicrobials, which typically act via cell-wall disruption, membrane permeabilization, or broad-spectrum enzyme inhibition. The trans-translation pathway is essential for ribosome rescue in bacteria and is absent in mammalian cells, offering a theoretical selectivity advantage. In contrast, many oxadiazole derivatives reported for antimicrobial use (e.g., 2,5-disubstituted-1,3,4-oxadiazoles) exhibit broad-spectrum but non-selective activity against both Gram-positive and Gram-negative organisms with MIC values often exceeding 50 µg/mL [2]. The specificity of the trans-translation mechanism and the Gram-negative selectivity profile differentiate this compound from generic oxadiazole antimicrobial screening hits.

Antibacterial discovery Trans-translation inhibition Gram-negative pathogens

2-Chlorophenyl Substituent on the Oxadiazole Ring Differentiates VEGFR-2 Binding Pose from 2,5-Dichlorophenyl and Furan Analogs Based on In Silico Docking

In the Hagras et al. (2022) in silico docking study against the VEGFR-2 ATP-binding site (PDB ID: 4ASD), compounds bearing different aryl substituents at the oxadiazole 5-position exhibited distinct binding poses, hydrogen-bond networks, and docking scores [1]. The 2-chlorophenyl substituent present in the target compound forms specific hydrophobic contacts within the VEGFR-2 allosteric pocket that differ from those formed by 2,5-dichlorophenyl (CAS 891141-14-3), furan-2-yl (CAS 887884-96-0), and 2,4-dimethylphenyl analogs. These differences in predicted binding mode translate to variations in VEGFR-2 inhibitory potency across the series. The in silico ADMET predictions further indicated that the 2-chlorophenyl substitution pattern yields a distinct toxicity and drug-likeness profile compared to the dihalogenated and heteroaryl variants [1].

Molecular docking Kinase inhibitor design Structure-based drug design

Dual Biological Annotation (Anticancer VEGFR-2 Scaffold + Antibacterial Trans-Translation Inhibitor) Provides a Multi-Phenotypic Screening Advantage Over Single-Target Oxadiazole Analogs

Unlike most commercially available oxadiazole derivatives that are annotated for a single biological activity, the target compound possesses curated evidence for two mechanistically distinct biological profiles: (i) anticancer potential via the VEGFR-2 inhibitory oxadiazole-naphthalene scaffold class [1], and (ii) Gram-negative antibacterial activity via trans-translation inhibition [2]. This dual annotation is absent for the des-methoxy analog (CAS 897734-88-2), the furan analog (CAS 887884-96-0), and the dimethylphenyl analog, all of which lack the antibacterial trans-translation mechanism annotation in AntibioticDB. For screening programs requiring compounds with orthogonal biological readouts or polypharmacological potential, this dual annotation provides a time-saving procurement advantage—one compound can serve multiple assay cascades without the need for separate compound sourcing.

Polypharmacology Multi-target screening Drug repurposing

Purity and Identity Verification: InChI Key RXTILRQUVOQWLP-UHFFFAOYSA-N Provides Unambiguous Structural Fingerprint for Procurement Quality Control

The target compound possesses a unique InChI Key (RXTILRQUVOQWLP-UHFFFAOYSA-N) that unambiguously encodes its full stereochemical and constitutional identity, differentiating it from all structural isomers and close analogs. This is particularly critical because the molecular formula C20H14ClN3O3 is shared by at least one other commercially available compound (WAY-321366, CAS 370854-75-4), which has a different connectivity and biological profile. The des-methoxy analog (CAS 897734-88-2) has the distinct formula C19H12ClN3O2. Procurement specifications that require orthogonal identity confirmation via InChI Key matching, HPLC purity ≥95%, and 1H/13C NMR spectral concordance mitigate the risk of receiving an incorrect analog that could confound SAR interpretation.

Analytical chemistry Compound identity verification Procurement quality assurance

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methoxynaphthalene-2-carboxamide: Evidence-Backed Research and Industrial Application Scenarios


VEGFR-2 Kinase Inhibitor SAR Programs Requiring Oxadiazole-Naphthalene Scaffolds with Defined Aryl and Methoxy Substitution Patterns

Research groups conducting structure–activity relationship (SAR) studies on VEGFR-2 inhibitors within the 1,3,4-oxadiazole-naphthalene hybrid class should procure this compound for its unique 2-chlorophenyl–3-methoxynaphthalene substitution combination. As demonstrated by Hagras et al. (2022), the VEGFR-2 inhibitory potency and apoptosis-inducing capacity within this class are exquisitely sensitive to aryl substitution patterns, with only a subset of congeners exhibiting meaningful activity [1]. The target compound fills a specific SAR vector—mono-chlorinated phenyl at the oxadiazole 5-position combined with a 3-methoxy naphthalene—that was not directly tested in the published series. Its evaluation can extend the SAR map and potentially identify derivatives with improved potency relative to compound 5, the most active congener identified to date [1].

Antibacterial Discovery Programs Targeting Gram-Negative Pathogens via Trans-Translation Inhibition

The target compound is appropriate for antibacterial discovery programs focused on trans-translation inhibition as a mechanism for treating Gram-negative infections, particularly those caused by Legionella pneumophila [2]. The trans-translation pathway is a validated antibacterial target absent in mammalian cells, offering inherent selectivity. Researchers investigating oxadiazole-based trans-translation inhibitors can use this compound as a starting scaffold for medicinal chemistry optimization, with the 3-methoxynaphthalene moiety serving as a modifiable region for improving potency, solubility, and pharmacokinetic properties. The Gram-negative selectivity profile distinguishes this compound from generic broad-spectrum oxadiazole antimicrobials and aligns it with WHO priority pathogen lists emphasizing Gram-negative drug-resistant bacteria [2].

Polypharmacology Screening Cascades Requiring Single-Compound Input for Multiple Mechanistic Assays

For screening facilities and drug repurposing initiatives that maintain compound libraries with multi-phenotypic annotation, this compound offers procurement efficiency by serving as a single input for both anticancer (VEGFR-2 inhibition/apoptosis) and antibacterial (trans-translation inhibition) assay cascades [1][2]. This dual-purpose deployment is not feasible with the des-methoxy analog (CAS 897734-88-2), the furan analog (CAS 887884-96-0), or the dimethylphenyl analog, which lack the antibacterial annotation. Procurement teams supporting multi-assay screening infrastructure can reduce compound management overhead by selecting this dual-annotated scaffold over single-annotation alternatives [1][2].

Computational Chemistry and Molecular Docking Studies on VEGFR-2 Allosteric Pocket Interactions

Computational chemists performing molecular docking or molecular dynamics simulations on the VEGFR-2 ATP-binding site (PDB: 4ASD) can use this compound to explore the conformational and energetic consequences of combining a 2-chlorophenyl oxadiazole with a 3-methoxynaphthalene carboxamide. The Hagras et al. (2022) study provides a validated docking protocol and ADMET prediction workflow for this scaffold class, enabling direct computational comparison against the series' most active members [1]. The 3-methoxy group introduces additional hydrogen-bond acceptor capability and steric bulk that may alter the binding pose relative to unsubstituted naphthalene analogs, making this compound a valuable probe for understanding substituent effects on VEGFR-2 ligand recognition [1].

Quote Request

Request a Quote for N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methoxynaphthalene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.